molecular formula C10H19N3O4 B107458 D-Leucylglycylglycine CAS No. 18625-22-4

D-Leucylglycylglycine

Cat. No.: B107458
CAS No.: 18625-22-4
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-SSDOTTSWSA-N
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Description

D-Leucylglycylglycine is a tripeptide composed of the amino acids leucine and glycine. It has the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Leucylglycylglycine can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino group of leucine, followed by coupling with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final step involves deprotection to yield the desired tripeptide .

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids and subsequent deprotection .

Chemical Reactions Analysis

Types of Reactions: D-Leucylglycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of D-Leucylglycylglycine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for peptidases, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Uniqueness: D-Leucylglycylglycine is unique due to the presence of the D-isomer of leucine, which can influence its interaction with enzymes and receptors compared to its L-isomer counterpart. This structural difference can result in distinct biological activities and applications .

Properties

IUPAC Name

2-[[2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHGTYCRDRBSFI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314917
Record name D-Leucylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18625-22-4
Record name D-Leucylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18625-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(N-D-Leucylglycyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018625224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Leucylglycylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601314917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-D-leucylglycyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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